(2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid (2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid
Brand Name: Vulcanchem
CAS No.: 1105191-38-5
VCID: VC2981978
InChI: InChI=1S/C13H11FN2O3S/c14-9-3-1-8(2-4-9)7-20-13-15-10(6-12(18)19)5-11(17)16-13/h1-5H,6-7H2,(H,18,19)(H,15,16,17)
SMILES: C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)CC(=O)O)F
Molecular Formula: C13H11FN2O3S
Molecular Weight: 294.3 g/mol

(2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid

CAS No.: 1105191-38-5

Cat. No.: VC2981978

Molecular Formula: C13H11FN2O3S

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

(2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid - 1105191-38-5

Specification

CAS No. 1105191-38-5
Molecular Formula C13H11FN2O3S
Molecular Weight 294.3 g/mol
IUPAC Name 2-[2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetic acid
Standard InChI InChI=1S/C13H11FN2O3S/c14-9-3-1-8(2-4-9)7-20-13-15-10(6-12(18)19)5-11(17)16-13/h1-5H,6-7H2,(H,18,19)(H,15,16,17)
Standard InChI Key NGGRIVCTAKRVCU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)CC(=O)O)F
Canonical SMILES C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)CC(=O)O)F

Introduction

Chemical Identity and Structural Features

(2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid is identified by the CAS registry number 1105191-38-5. It belongs to the class of pyrimidine derivatives, specifically thio-substituted dihydropyrimidines. The compound features a central pyrimidine ring with a carbonyl group at position 6, a fluorobenzylthio substituent at position 2, and an acetic acid moiety at position 4 .

The molecular structure consists of three primary components: a dihydropyrimidinone core, a 4-fluorobenzyl group connected via a sulfur bridge, and an acetic acid side chain. This arrangement creates a molecule with multiple functional groups that can participate in various biochemical interactions, making it potentially valuable for pharmaceutical applications.

Key Structural Elements

The compound contains several key structural elements that contribute to its chemical behavior and potential biological activities:

  • Dihydropyrimidinone core: Provides a nitrogen-containing heterocyclic scaffold

  • Thioether linkage: Connects the fluorobenzyl group to the pyrimidine ring

  • Acetic acid moiety: Contributes acidic properties and potential for further derivatization

  • Fluorophenyl group: May enhance lipophilicity and metabolic stability

This structural arrangement resembles certain other bioactive molecules, particularly those in the class of pyrimidine-based enzyme inhibitors that have shown promise in medicinal chemistry.

Physical and Chemical Properties

Basic Properties

(2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid has a molecular formula of C13H11FN2O3S and a molecular weight of 294.3 g/mol. The compound contains multiple functional groups that define its chemical behavior, including a carboxylic acid, an amide, a thioether, and an aromatic fluorinated ring.

Structural Identifiers

Table 1 presents the various structural identifiers for (2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid:

Identifier TypeValue
CAS Number1105191-38-5
Molecular FormulaC13H11FN2O3S
Molecular Weight294.3 g/mol
IUPAC Name2-[2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetic acid
Standard InChIInChI=1S/C13H11FN2O3S/c14-9-3-1-8(2-4-9)7-20-13-15-10(6-12(18)19)5-11(17)16-13/h1-5H,6-7H2,(H,18,19)(H,15,16,17)
Standard InChIKeyNGGRIVCTAKRVCU-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1CSC2=NC(=CC(=O)N2)CC(=O)O)F
Canonical SMILESC1=CC(=CC=C1CSC2=NC(=CC(=O)N2)CC(=O)O)F

The compound can be represented in multiple standardized chemical notations as shown above, which facilitates its identification in chemical databases and research literature.

Research Context and Applications

(2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid is primarily of interest in chemical and pharmaceutical research contexts. The compound's structural versatility makes it potentially valuable for various applications:

  • As a starting material or intermediate in the synthesis of more complex bioactive molecules

  • As a potential lead compound in drug discovery programs targeting various disease pathways

  • For structure-activity relationship studies to understand the role of specific functional groups in biological activity

In particular, the compound shares structural similarities with certain enzyme inhibitors that target pathways involved in cellular proliferation and inflammation, suggesting potential applications in these therapeutic areas.

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